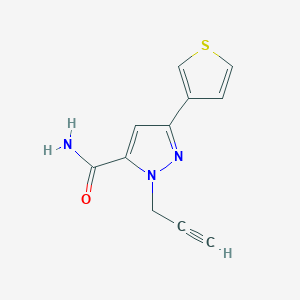

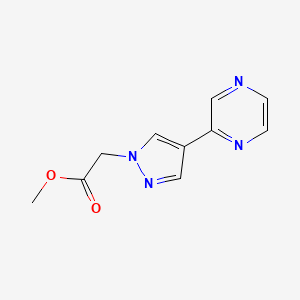

(1-(环丙基甲基)-3-苯基-1H-吡唑-5-基)甲醇

描述

作用机制

The mechanism of action of (1-(cyclopropylmethyl)-3-phenyl-1H-pyrazol-5-yl)methanol is not fully understood, but it is believed to act as a catalyst in certain reactions. It is believed that (1-(cyclopropylmethyl)-3-phenyl-1H-pyrazol-5-yl)methanol binds to the active sites of enzymes, allowing them to catalyze reactions more efficiently. (1-(cyclopropylmethyl)-3-phenyl-1H-pyrazol-5-yl)methanol also has the ability to interact with other molecules in the body, such as proteins and lipids, which may allow it to modulate the activity of certain enzymes and proteins.

Biochemical and Physiological Effects

The biochemical and physiological effects of (1-(cyclopropylmethyl)-3-phenyl-1H-pyrazol-5-yl)methanol are not fully understood, but it is believed to have a wide range of effects on the body. (1-(cyclopropylmethyl)-3-phenyl-1H-pyrazol-5-yl)methanol has been shown to modulate the activity of certain enzymes and proteins, which may have an effect on the metabolism of various compounds. It may also have an effect on the absorption of certain drugs and the effectiveness of certain medications. (1-(cyclopropylmethyl)-3-phenyl-1H-pyrazol-5-yl)methanol has also been shown to interact with various hormones and neurotransmitters, which may affect the body’s response to certain stimuli.

实验室实验的优点和局限性

(1-(cyclopropylmethyl)-3-phenyl-1H-pyrazol-5-yl)methanol has several advantages in laboratory experiments. It is a relatively inexpensive compound and is widely available. It is also easy to synthesize and can be used in a variety of reactions. However, there are some limitations to using (1-(cyclopropylmethyl)-3-phenyl-1H-pyrazol-5-yl)methanol in laboratory experiments. It is not soluble in water, which can limit its use in certain reactions. It is also not very stable, which can lead to the degradation of the compound over time.

未来方向

The potential applications of (1-(cyclopropylmethyl)-3-phenyl-1H-pyrazol-5-yl)methanol are vast and there are many future directions for research. One potential area of research is the use of (1-(cyclopropylmethyl)-3-phenyl-1H-pyrazol-5-yl)methanol as a drug delivery system. This could be used to target specific areas of the body, such as tumors, and deliver drugs more effectively. Another potential area of research is the use of (1-(cyclopropylmethyl)-3-phenyl-1H-pyrazol-5-yl)methanol as a catalyst in chemical reactions. This could be used to increase the efficiency of certain reactions and reduce the cost of production. Finally, (1-(cyclopropylmethyl)-3-phenyl-1H-pyrazol-5-yl)methanol could be used to study the effects of various compounds on the body, such as their potential therapeutic effects.

科学研究应用

药物发现

1,2,3-三唑的核心结构与所述化合物密切相关,已广泛用于新型药物的开发。 三唑环模拟肽键,使其成为药物化学中宝贵的支架 . 例如,三唑已被纳入药物中,如鲁非酰胺(一种抗惊厥药)和替唑巴坦(一种β-内酰胺类抗生素) . 该化合物独特的性质,如高化学稳定性和氢键能力,使其成为药物发现的潜在候选药物,尤其是在设计具有改善药代动力学和药效学特性的分子方面。

有机合成

在有机合成中,三唑基团用作通用的中间体。 该化合物能够进行各种化学转化,从而能够以高精度创建复杂的分子 . 它在酸性和碱性条件下的稳定性以及对氧化剂和还原剂的惰性,使其成为多步合成路线中的理想组分。

高分子化学

三唑环的坚固性在高分子化学中找到了应用。 它可用于制造具有增强热稳定性和化学抗性的聚合物 . 该化合物可以用作聚合物链中的单体或交联剂,有助于开发具有特定机械性能的材料。

超分子化学

超分子化学探索分子之间相互作用形成更大的复合物。 三唑环能够参与氢键结合,并且具有很强的偶极矩,可以形成超分子组装体 . 此特性可用于设计分子传感器、开关和其他响应性材料。

生物偶联

生物偶联涉及将两个分子连接在一起形成具有独特性能的杂合化合物。 三唑环可以在生物偶联反应中充当连接体,将蛋白质或核酸等生物分子连接到其他化学实体 . 这种应用对于靶向药物递送系统的开发和诊断工具至关重要。

化学生物学

在化学生物学中,该化合物可用于调节生物系统。 三唑环与生物分子的相容性以及其能够跨细胞膜而不降解的能力使其适合探测和影响细胞过程 .

荧光成像

三唑环的电子特性使其成为荧光探针的一部分。 这些探针可用于成像技术,以实时可视化生物过程 . 该化合物的结构特征可以进行优化以增强其荧光,使其成为研究和诊断中有价值的工具。

材料科学

最后,三唑环的稳定性和电子特性使其成为开发新材料的组成部分。 它可用于制造电子设备,例如有机发光二极管 (OLED),或用作纳米技术中的构建块 .

属性

IUPAC Name |

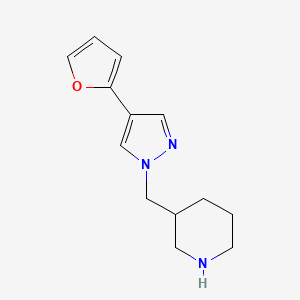

[2-(cyclopropylmethyl)-5-phenylpyrazol-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O/c17-10-13-8-14(12-4-2-1-3-5-12)15-16(13)9-11-6-7-11/h1-5,8,11,17H,6-7,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNSWVMWGFZIRKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C(=CC(=N2)C3=CC=CC=C3)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。